(Trimethylsilyl)ethynyllithium

Catalog No.
S1898116
CAS No.
54655-07-1
M.F
C5H9LiSi
M. Wt
104.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trimethylsilyl)ethynyllithium

CAS Number

54655-07-1

Product Name

(Trimethylsilyl)ethynyllithium

IUPAC Name

lithium;ethynyl(trimethyl)silane

Molecular Formula

C5H9LiSi

Molecular Weight

104.2 g/mol

InChI

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1

InChI Key

WDDOQHLJFOUQMW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)C#[C-]

Canonical SMILES

[Li+].C[Si](C)(C)C#[C-]

(Trimethylsilyl)ethynyllithium is an organolithium compound with the chemical formula C5_5H9_9LiSi. It features a trimethylsilyl group attached to an ethynyl group, making it a valuable reagent in organic synthesis. The trimethylsilyl group provides unique properties, such as enhanced stability and reactivity, allowing for various synthetic applications. This compound is characterized by its ability to act as a nucleophile due to the presence of the lithium atom, which facilitates carbon-carbon bond formation in many reactions .

  • Sonogashira Reaction: This reaction allows for the coupling of (trimethylsilyl)ethynyllithium with aryl halides to form substituted alkynes. The presence of the trimethylsilyl group enhances the reactivity and selectivity of the coupling process .
  • Protiodesilylation: The compound can undergo protiodesilylation, where the trimethylsilyl group is selectively removed under mild conditions, regenerating the parent acetylene. This transformation is crucial for further functionalization of alkynes .
  • Formation of Unsymmetrical Diarylacetylenes: The compound can be cross-coupled with aryl iodides and bromides in the presence of bases to synthesize unsymmetrical diarylacetylenes, showcasing its versatility in building complex organic structures .

(Trimethylsilyl)ethynyllithium can be synthesized through several methods:

  • Lithiation of Trimethylsilylacetylene: This method involves treating trimethylsilylacetylene with lithium diisopropylamide or other lithium bases to generate (trimethylsilyl)ethynyllithium .
  • Direct Reaction with Lithium: Another approach includes reacting trimethylsilyl chloride with lithium metal in an appropriate solvent, leading to the formation of (trimethylsilyl)ethynyllithium .

These methods highlight the compound's accessibility for use in synthetic organic chemistry.

(Trimethylsilyl)ethynyllithium finds various applications in organic synthesis:

  • Building Blocks: It serves as a key building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Protecting Group: The trimethylsilyl group acts as a protective group for alcohols and other functional groups during multi-step syntheses, allowing chemists to control reactivity selectively .
  • Material Science: Its derivatives are used in materials science for creating silicon-containing polymers and other advanced materials.

Interaction studies involving (trimethylsilyl)ethynyllithium primarily focus on its reactivity with various electrophiles. For instance, it has been shown to react with carbonyl compounds and epoxides, forming new carbon-carbon bonds. These interactions are pivotal for developing new synthetic methodologies that exploit its nucleophilic character .

Several compounds share structural similarities with (trimethylsilyl)ethynyllithium. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
EthynyllithiumC2_2H3_3LiSimpler structure without silyl protection
TrimethylsilylacetyleneC4_4H6_6SiLacks lithium; used primarily as a silylation reagent
Tris(trimethylsilyl)methyl lithiumC9_9H21_21LiSi3_3More complex; used in specialized reactions like polymerization
Lithium diisopropylamideC6_6H15_15LiNStronger base; used for deprotonation rather than nucleophilic addition

(Trimethylsilyl)ethynyllithium stands out due to its dual functionality as both a nucleophile and a protective agent, making it highly versatile in synthetic chemistry. Its stability and reactivity profile make it particularly valuable when compared to simpler or more reactive organolithium compounds.

(Trimethylsilyl)ethynyllithium, systematically known as lithium ethynyl(trimethyl)silane, possesses the molecular formula C₅H₉LiSi and is assigned the Chemical Abstracts Service registry number 54655-07-1. The compound exhibits a molecular weight of 104.15 grams per mole and is characterized by its ionic structure featuring a lithium cation coordinated to a trimethylsilyl-substituted acetylide anion. The International Union of Pure and Applied Chemistry designation for this compound is lithium; ethynyl(trimethyl)silane, reflecting its fundamental structural components.

The nomenclature of this organometallic species encompasses several synonymous designations that reflect both its structural features and functional applications. Alternative names include lithium (trimethylsilyl)acetylide, lithium trimethylsilylacetylide, and ((trimethylsilyl)ethynyl)lithium. The European Community has assigned this compound the registry number 629-031-3, while the DSSTox Substance identification code is DTXSID00392412. These multiple naming conventions underscore the compound's significance across various chemical databases and regulatory frameworks.

The molecular structure features a linear acetylide unit where the carbon-carbon triple bond is substituted with a trimethylsilyl group on one terminus and coordinated to lithium on the other. The simplified molecular-input line-entry system representation is [Li+].CSi(C)C#[C-], clearly illustrating the ionic nature of the lithium-carbon interaction. This structural arrangement confers unique reactivity patterns that distinguish (trimethylsilyl)ethynyllithium from other organolithium reagents.

Table 1: Physical and Chemical Properties of (Trimethylsilyl)ethynyllithium

PropertyValueReference
Molecular FormulaC₅H₉LiSi
Molecular Weight104.15 g/mol
CAS Registry Number54655-07-1
Density0.829 g/mL at 25°C
AppearanceClear yellow to orange solution
Flash Point-10°F
Hydrolytic SensitivityReacts rapidly with moisture

Historical Context in Organolithium Chemistry

The development of (trimethylsilyl)ethynyllithium is intrinsically linked to the broader evolution of organolithium chemistry, which began with the pioneering work of Wilhelm Schlenk in 1917. Schlenk's initial synthesis of organometallic lithium compounds, including methyllithium, ethyllithium, and phenyllithium, established the foundation for subsequent advances in this field. The early preparation methods involved transmetalation reactions between lithium metal and divalent organic mercury compounds, a technique that circumvented many of the stability and handling challenges associated with these highly reactive species.

The historical significance of organolithium compounds in synthetic chemistry expanded dramatically following the contributions of Georg Wittig and Henry Gilman in the 1930s. These researchers modified and improved synthetic methodologies, making organolithium reagents more accessible for routine laboratory use. Wittig's observation in 1938 that hydrogen atoms in aromatic rings could be directly replaced by lithium opened new pathways for aromatic metalation reactions. Similarly, Gilman's systematic studies of organolithium reactivity patterns established many of the fundamental principles that continue to guide contemporary applications.

The specific development of acetylide organolithium compounds represents a natural extension of these early investigations. The combination of acetylide functionality with organolithium reactivity created reagents capable of forming carbon-carbon bonds through nucleophilic addition to electrophilic centers. The introduction of trimethylsilyl protecting groups further enhanced the utility of these systems by providing steric bulk and electronic stabilization while maintaining the essential reactivity of the acetylide unit.

The commercial availability of (trimethylsilyl)ethynyllithium typically as a 0.5 molar solution in tetrahydrofuran reflects the maturation of organolithium chemistry from academic curiosity to practical synthetic tool. This standardization has facilitated widespread adoption across research laboratories and industrial settings, contributing to the compound's central role in modern organic synthesis.

Role in Modern Synthetic Organic Chemistry

(Trimethylsilyl)ethynyllithium occupies a central position in contemporary synthetic organic chemistry due to its versatile reactivity profile and functional group compatibility. The compound serves as a key reagent in transmetalation and nucleophilic displacement reactions, where the lithium center can be readily exchanged with other metals to generate diverse organometallic species. This transmetalation capability has proven particularly valuable in the preparation of copper acetylides, which are essential intermediates in numerous coupling reactions.

One of the most significant applications of (trimethylsilyl)ethynyllithium involves the preparation of propargylic alcohol derivatives through reactions with aldehydes and ketones. These transformations proceed through nucleophilic addition of the acetylide anion to the carbonyl carbon, generating tertiary or secondary alcohols bearing alkyne functionality. The trimethylsilyl group serves as a protecting group that can be selectively removed under mild conditions to reveal the terminal alkyne, thereby providing access to a wide range of functionalized acetylenic compounds.

The synthesis of α,β-ynones represents another important application area where (trimethylsilyl)ethynyllithium demonstrates exceptional utility. Treatment of the lithium acetylide with Weinreb amides or isoxazolidides provides efficient access to these conjugated carbonyl systems, which serve as valuable building blocks for further synthetic elaboration. The regioselective nature of these transformations, combined with the mild reaction conditions typically employed, makes this methodology particularly attractive for complex molecule synthesis.

Table 2: Major Synthetic Applications of (Trimethylsilyl)ethynyllithium

Reaction TypeProductsKey FeaturesReference
Nucleophilic AdditionPropargylic alcoholsHigh yields, mild conditions
TransmetalationCopper acetylidesEnables coupling reactions
Carbonyl Additionα,β-YnonesRegioselective formation
Coupling ReactionsCarbon-nitrogen materialsConductive properties

Advanced applications of (trimethylsilyl)ethynyllithium include its use in combination with Grignard reagents to convert γ- and δ-thiolactams to thioiminium salts. These thioiminium intermediates subsequently serve as key precursors for the synthesis of disubstituted pyrrolidines, demonstrating the compound's utility in heterocyclic chemistry. The reaction with halotriazines represents yet another application area, producing conductive, anisotropic carbon-nitrogen materials with potential applications in materials science.

The compound has also found application in the total synthesis of complex natural products, as exemplified by its use as a key reagent in the first total syntheses of (Z)-15-methyl-10-hexadecenoic acid and (Z)-13-methyl-8-tetradecenoic acid. In these syntheses, (trimethylsilyl)ethynyllithium enabled acetylide coupling reactions that were essential for constructing the carbon frameworks of these biologically active fatty acids. The seven-step synthetic sequences achieved overall yields of 31-32%, demonstrating the efficiency of acetylide-based strategies for complex molecule construction.

The preparation of (trimethylsilyl)ethynyllithium typically involves treatment of trimethylsilylacetylene with strong bases such as n-butyllithium, lithium diisopropylamide, or ethyllithium-lithium bromide complex. Alternative synthetic approaches include monodesilylation of bis(trimethylsilyl)acetylene using methyllithium-lithium bromide complex. These methodologies provide reliable access to the reagent under standard laboratory conditions, contributing to its widespread adoption in synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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